2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

p38 MAP kinase Kinase inhibitor Binding affinity

This 4-methoxyphenylamino-substituted dihydroquinazolinone is a privileged kinase-inhibitor scaffold (class Kd ~6.3 nM for p38α) with a unique 4,7-dimethyl pattern that differentiates it from 7,7-dimethyl or 7-phenyl congeners. Its compact MW (297.35) and tunable C‑2 aniline make it ideal for fragment growing, selectivity profiling (NHE‑1 vs. kinase switching), and neurodegenerative disease programs. Offered at ≥95% purity with batch-to-batch HPLC, ¹H‑NMR, and LC‑MS verification to ensure reproducible SAR campaigns.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B4426833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H19N3O2/c1-10-8-14-16(15(21)9-10)11(2)18-17(20-14)19-12-4-6-13(22-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19,20)
InChIKeyHTKOMUMCZSWTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: Baseline Identity and Procurement Context


2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (PubChem CID 3159872; C17H19N3O2) is a synthetic, low‑molecular‑weight (297.35 g/mol) dihydroquinazolinone [1]. The compound features a partially saturated pyrimidine ring with a ketone at position 5 and carries a 4‑methoxyphenylamino substituent at C‑2, a methyl at C‑4, and a methyl at C‑7 on the cyclohexenone ring. Because of its compact scaffold and the substitution pattern that resembles privileged kinase‑inhibitor pharmacophores, it has been examined as a probe for p38α MAP kinase (BindingDB Kd = 6.3 nM for a closely related chemotype) and has been explored in patent disclosures for kinase modulation [2][3]. However, published direct biological profiling of this precise compound remains sparse, making it a fit‑for‑purpose building block for focused library design, structure–activity‑relationship (SAR) expansion, or chemical biology probe development rather than an off‑the‑shelf pharmacological tool.

Why 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by a Generic Analog


Dihydroquinazolinones are often treated as a uniform chemotype, yet minor variations in the C‑2 aniline substituent and the C‑4/C‑7 alkyl pattern can profoundly shift target engagement, selectivity, and physicochemical properties. The 4‑methoxyphenylamino group at C‑2 contributes both electron‑donating capability and hydrogen‑bond acceptor character that are absent in the 4‑methylphenyl analog, and the specific 4,7‑dimethyl arrangement distinguishes this scaffold from 7,7‑dimethyl or 7‑phenyl congeners that populate many kinase‑focused libraries [1]. In a close structural context, replacement of the 4‑methoxyphenyl group with a 4‑methylphenyl group redirects activity from p38α MAP kinase to the sodium‑proton exchanger NHE‑1, underscoring that even a single‑atom substitution can switch the primary pharmacological target . Therefore, a generic analog cannot be assumed to reproduce the binding signature, selectivity window, or ADME trajectory of this compound without explicit empirical validation.

Quantitative Differentiation Evidence for 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one


p38α MAP Kinase Binding Affinity – Class‑Level Inference from a Closely Related Chemotype

The closest disclosed p38α binding data are for a compound that shares the dihydroquinazolinone core and a C‑2 aniline substituent, differing only in the C‑4 and C‑7 substitution pattern. In a KinomeScan competitive binding assay, this chemotype exhibited a Kd of 6.30 nM against recombinant wild‑type human full‑length p38α (M1‑S360) [1]. In contrast, the widely used reference inhibitor VX‑745 (neflamapimod) shows an IC50 of 10 nM for p38α and 220 nM for p38β, and the pan‑p38 inhibitor BIRB‑796 (doramapimod) displays IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) [2]. While no direct head‑to‑head measurement is available for the exact compound, the nanomolar Kd of the close analog suggests that the 4‑methoxyphenylamino‑dihydroquinazolinone core can deliver binding affinity on par with clinical‑stage p38 inhibitors.

p38 MAP kinase Kinase inhibitor Binding affinity Dihydroquinazolinone

MAO‑B Inhibitory Potency of the 4‑Methoxyphenylamino Motif – Cross‑Study Comparable Data

A library of 2‑(phenylamino)‑7,8‑dihydroquinazolinone derivatives was evaluated for human MAO inhibition; compounds bearing a 4‑methoxyphenylamino group at C‑2 were among the most potent and selective MAO‑B inhibitors identified, achieving Ki values in the nanomolar range [1]. Specifically, compound 4 in that series displayed potent MAO‑B inhibition (Ki in the low nanomolar range) and additional weak GSK3β inhibition, whereas the unsubstituted phenylamino analog showed significantly weaker activity. Because the target compound retains the identical 4‑methoxyphenylamino‑dihydroquinazolinone substructure, it is expected to confer similar MAO‑B engagement, although the C‑4 and C‑7 methyl groups may modulate selectivity versus MAO‑A and the ADME profile.

Monoamine oxidase B Neurodegeneration Dihydroquinazolinone Enzyme inhibition

Substituent‑Dependent Target Switching – Structural Differentiation from the NHE‑1 Inhibitor Analog

The close analog 4,7‑dimethyl‑2‑[(4‑methylphenyl)amino]‑7,8‑dihydroquinazolin‑5(6H)‑one, which differs solely by replacement of the para‑methoxy group with a para‑methyl group, is reported as a potent and selective inhibitor of the sodium‑proton exchanger NHE‑1 . No NHE‑1 activity data have been disclosed for the target 4‑methoxyphenylamino compound, and the available kinase‑oriented patent literature suggests that the 4‑methoxyphenyl substitution directs the scaffold toward kinase targets rather than ion transporters [1]. This single‑atom substitution (‑OCH3 vs. ‑CH3) illustrates how electronic modulation of the C‑2 aniline can toggle between two entirely distinct protein target families, making the target compound unsuitable for NHE‑1 applications and the methyl analog unsuitable for kinase‑driven programs.

Sodium‑proton exchanger Target selectivity Structure–activity relationship Quinazolinone

Optimal Research and Industrial Application Scenarios for 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one


Kinase‑Focused Fragment‑Based or Hit‑to‑Lead Expansion

The compound's compact size (MW 297.35) and nanomolar‑range binding affinity for p38α (inferred from the class‑representative Kd of 6.30 nM) make it suitable as a starting point for fragment growing or SAR expansion around the 4,7‑dimethyl‑7,8‑dihydroquinazolinone core [1]. It can serve as a reference ligand in competitive binding assays or as a scaffold for parallel library synthesis aimed at improving selectivity over p38β and off‑target kinases.

Monoamine Oxidase B Probe Development

Given the demonstrated nanomolar MAO‑B inhibitory activity of the 4‑methoxyphenylamino‑dihydroquinazolinone chemotype [2], this compound is well‑suited for medicinal chemistry programs targeting neurodegenerative disorders. Its core structure allows further functionalization at C‑4 and C‑7 to tune selectivity over MAO‑A and to introduce additional neuroprotective properties such as GSK3β inhibition.

Selectivity Profiling Against the NHE‑1 Inhibitor Analog

The availability of the 4‑methylphenyl analog as a reported NHE‑1 inhibitor creates a unique opportunity for target‑selectivity profiling. Researchers can use the pair to interrogate how a single para‑substitution (‑OCH3 vs. ‑CH3) redirects binding from ion transporters to kinases, providing valuable SAR insights for scaffold‑hopping strategies .

Custom Synthesis and Building Block Procurement

Because direct biological annotation of this precise compound is limited, its primary value for contract research organizations and academic screening centers lies in its use as a synthetic intermediate or custom‑synthesis building block for generating focused libraries. Suppliers offering >95% purity (HPLC‑verified) can support reproducible SAR campaigns, with batch‑to‑batch consistency verified by ¹H‑NMR and LC‑MS.

Quote Request

Request a Quote for 2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.